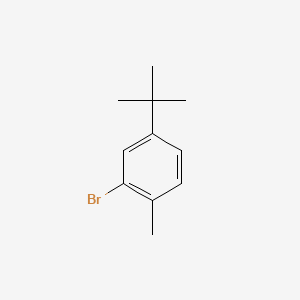

2-Bromo-4-tert-butyl-1-methylbenzene

Description

Significance of Halogenated Aromatic Hydrocarbons in Synthetic Methodologies

Halogenated aromatic hydrocarbons are organic compounds that feature one or more halogen atoms directly attached to an aromatic ring. iloencyclopaedia.org These compounds are of paramount importance in synthetic organic chemistry due to the unique reactivity conferred by the carbon-halogen bond. researchgate.net The halogen atom acts as an excellent leaving group, particularly bromine and iodine, making these compounds ideal substrates for a wide array of nucleophilic substitution and metal-catalyzed cross-coupling reactions. alfa-chemistry.comwikipedia.org

The introduction of halogen atoms into aromatic rings, a process known as halogenation, is a fundamental transformation in organic synthesis. fiveable.meallen.in This process allows for the conversion of relatively inert C-H bonds into reactive C-X (where X is a halogen) bonds, thereby opening up pathways for further molecular elaboration. fiveable.me The resulting aryl halides are highly versatile building blocks used in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. researchgate.net

Perhaps the most significant application of halogenated aromatic hydrocarbons is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgallgreenchems.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide powerful and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov In these transformations, the aryl halide (e.g., an aryl bromide) reacts with an organometallic reagent in the presence of a palladium catalyst to form a new bond, enabling the construction of complex molecular architectures from simpler precursors. nih.govresearchgate.net The reliability and broad functional group tolerance of these reactions have made them indispensable tools in drug discovery and development. nih.gov

Beyond cross-coupling, brominated aromatic compounds are used in the synthesis of graphene nanoribbons and as flame retardants. youtube.comresearchgate.net Their utility extends to the development of organic semiconductors and other functional materials where the halogen can influence the electronic properties and packing of the molecules. researchgate.net

Overview of Existing Research on 2-Bromo-4-tert-butyl-1-methylbenzene and its Structural Analogues

Direct and extensive research on this compound is limited in publicly available scientific literature. However, its chemical properties can be inferred from its structure and the well-established chemistry of related compounds. It is primarily recognized as a chemical intermediate, a building block for the synthesis of more complex molecules.

Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 61024-94-0 aobchem.com |

| Molecular Formula | C₁₁H₁₅Br aobchem.comlookchem.com |

| Molecular Weight | 227.14 g/mol lookchem.com |

| Synonyms | 3-Bromo-4-methyl-tert-butylbenzene |

The structure of this compound is characterized by a benzene (B151609) ring substituted with three different groups. The bromine atom at the 2-position makes it a suitable candidate for cross-coupling reactions. The methyl group at the 1-position and the bulky tert-butyl group at the 4-position influence the molecule's steric and electronic properties, which can be exploited to control regioselectivity in subsequent reactions and to impart specific physical properties to the final products. For instance, research on a derivative, 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, confirms its use as a precursor in synthesizing more elaborate structures. researchgate.net

Structural Analogues and Their Applications

The synthetic potential of this compound is best understood by examining its structural analogues, which have found applications in various fields.

| Structural Analogue | Key Research Findings / Applications |

| 2-Bromo-4-tert-butyl-1-iodobenzene | Serves as a versatile building block in pharmaceutical and agrochemical synthesis through selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective modifications. allgreenchems.com |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | A more complex analogue that incorporates the tert-butylphenyl moiety. It has been synthesized and evaluated for its biological activity, exhibiting potent cytotoxicity against human breast and colon cancer cell lines, suggesting its potential as a DNA topoisomerase IB inhibitor. nih.gov |

| 2-bromo-3-(n-alkylamino)-1,4-napthoquinone | While not a direct benzene analogue, this class of compounds demonstrates the utility of the bromo-substituent in synthesizing molecules with interesting electronic and biological properties, including potential as aromatase inhibitors and antifungal agents. researchgate.net |

The research on these analogues underscores the value of the bromo- and tert-butyl-substituted aromatic framework. The analogue 2-Bromo-4-tert-butyl-1-iodobenzene, in particular, highlights the strategic advantage of having a halogenated aromatic for building complex molecules essential for the pharmaceutical and agrochemical industries. allgreenchems.com Similarly, the potent biological activity of thiazole-based stilbene analogues containing a 4-tert-butylphenyl group points to the potential of derivatives of this compound in medicinal chemistry. nih.gov

Research Gaps and Future Perspectives for this compound Studies

Despite its potential, this compound remains an understudied compound. The existing literature primarily lists it as a commercially available reagent without detailing its specific reactivity or applications. This presents several research gaps and opportunities for future investigation.

Identified Research Gaps:

Novel Derivative Synthesis: The full potential of this compound as a precursor for novel derivatives has not been systematically explored. Research could focus on synthesizing a library of new compounds for screening in medicinal chemistry, materials science, and agrochemistry.

Physicochemical Properties of Derivatives: The influence of the 4-tert-butyl-2-methylphenyl moiety on the physicochemical properties (e.g., solubility, crystallinity, electronic properties) of resulting larger molecules is not well-documented. The bulky tert-butyl group often imparts increased solubility and can influence solid-state packing, which is critical for developing organic electronic materials and pharmaceuticals.

Comparative Reactivity Studies: A comparative study of its reactivity versus other brominated toluenes or tert-butylbenzenes could provide fundamental insights into the steric and electronic effects of its unique substitution pattern.

Future Perspectives:

The future for this compound lies in its systematic exploitation as a versatile building block. Potential research directions include:

Pharmaceutical and Agrochemical Development: Leveraging the compound as a starting material for the synthesis of new biologically active molecules. The tert-butyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing potency and modifying metabolic profiles.

Materials Science: Using it as a monomer or key intermediate for the synthesis of novel polymers, organic light-emitting diodes (OLEDs), or other organic electronic materials. The substitution pattern could lead to materials with unique thermal, mechanical, and photophysical properties.

Development of New Catalytic Systems: The specific steric and electronic nature of this compound could be used to test the efficacy and scope of new catalytic systems for cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIYGWKHCOGECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313104 | |

| Record name | 2-bromo-4-tert-butyl-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61024-94-0 | |

| Record name | 61024-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-tert-butyl-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-TERT-BUTYL-1-METHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Route Optimization for 2 Bromo 4 Tert Butyl 1 Methylbenzene

Direct Bromination Strategies and Regioselectivity Control

The primary route for the synthesis of 2-Bromo-4-tert-butyl-1-methylbenzene is the direct electrophilic aromatic substitution of 4-tert-butyltoluene (B18130). This reaction's success hinges on precise control over regioselectivity, which is dictated by the electronic and steric effects of the substituents on the aromatic ring.

The starting material, 4-tert-butyltoluene, possesses two activating, ortho-, para-directing groups: a methyl group at position 1 and a tert-butyl group at position 4. The incoming electrophile, the bromonium ion (Br+), is directed to positions activated by these groups. The methyl group directs to the C2, C6, and C4 positions, while the tert-butyl group directs to the C3, C5, and C1 positions.

The key to regioselectivity is the interplay between these directing effects and steric hindrance. Substitution at the C3 and C5 positions, which are ortho to the bulky tert-butyl group, is sterically hindered. Consequently, the bromination occurs preferentially at the C2 position, which is ortho to the smaller methyl group. This leads to the desired product, this compound.

To achieve this outcome, reaction conditions must favor electrophilic substitution on the aromatic ring over free-radical substitution on the methyl group's benzylic position. nih.gov This is typically accomplished by using a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron filings, in the dark and at controlled temperatures. ncert.nic.in Conditions such as high heat or UV light exposure can lead to undesired side-chain bromination, producing compounds like 4-tert-butylbenzyl bromide. nih.govgoogle.com

Table 1: Factors Influencing Regioselectivity in the Bromination of 4-tert-butyltoluene

| Factor | Condition | Favored Product(s) | Rationale |

| Reaction Type | Lewis Acid (e.g., FeBr₃), Dark, Low Temp | This compound | Promotes electrophilic aromatic substitution. Steric hindrance and electronic effects favor C2 substitution. |

| Reaction Type | UV Light or High Temperature | 4-tert-butylbenzyl bromide | Promotes free-radical substitution at the benzylic position of the methyl group. nih.govgoogle.com |

| Steric Hindrance | N/A | Substitution at C2 over C3/C5 | The large tert-butyl group blocks access to the ortho positions (C3, C5), making the less hindered C2 position the primary site of attack. |

| Electronic Effects | N/A | Substitution at C2, C3, C5, C6 | Both methyl and tert-butyl groups are activating and ortho-, para-directing, increasing the nucleophilicity of the aromatic ring. |

Alternative Halogenation Approaches for this compound Synthesis

While direct bromination with molecular bromine (Br₂) is common, its hazardous nature has prompted the development of alternative methods. researchgate.net These approaches often provide improved safety profiles and can offer different selectivities.

One prominent alternative is the use of N-Bromosuccinimide (NBS) as the bromine source. For aromatic bromination, NBS is typically used in conjunction with an acid catalyst in a polar solvent. This method can be milder and easier to handle than using liquid bromine.

Oxidative bromination represents another significant approach. This technique uses a stable alkali metal bromide salt, such as sodium bromide (NaBr), in the presence of an oxidant like hydrogen peroxide (H₂O₂). This system generates the electrophilic bromine species in situ, avoiding the handling of bulk Br₂ and producing water as a benign byproduct, aligning with green chemistry principles. researchgate.net

For instances where direct bromination may not provide the desired isomer cleanly, or if a different precursor is more readily available, the Sandmeyer reaction offers a powerful alternative. This route would begin with 2-amino-4-tert-butyltoluene, which is first converted to a diazonium salt. Subsequent treatment with copper(I) bromide (CuBr) introduces the bromine atom precisely at the C2 position, offering excellent regiochemical control. chemicalbook.com

Table 2: Comparison of Alternative Halogenation Methods

| Method | Bromine Source/Reagents | Typical Conditions | Advantages | Disadvantages |

| NBS Bromination | N-Bromosuccinimide (NBS) | Acid catalyst, polar solvent | Solid, easier-to-handle reagent; can be highly selective. researchgate.net | Higher reagent cost; can lead to radical reactions if not controlled. |

| Oxidative Bromination | NaBr or KBr, Oxidant (e.g., H₂O₂) | Acidic aqueous medium | Avoids use of hazardous Br₂; often environmentally friendlier. researchgate.net | May require catalyst; reaction rates can be slower. |

| Sandmeyer Reaction | NaNO₂, H⁺, then CuBr | Low-temperature diazotization, followed by reaction with copper salt | Excellent regiocontrol; useful for complex molecules. chemicalbook.com | Multi-step process; generates nitrogen gas and salt waste (lower atom economy). |

Optimization of Reaction Conditions and Yield Enhancement for this compound

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The goal is to drive the reaction to completion while minimizing the formation of byproducts, such as isomers or poly-brominated species.

Key parameters for optimization include:

Catalyst: The choice and concentration of the Lewis acid are critical. While FeBr₃ is effective, other catalysts like AlCl₃ or zeolites can be explored. The optimal catalyst loading ensures a sufficient reaction rate without promoting side reactions.

Solvent: Inert solvents like dichloromethane (B109758) or carbon tetrachloride are common. The solvent can affect the solubility of reagents and intermediates, influencing the reaction rate. In some cases, using an excess of the starting material, 4-tert-butyltoluene, can serve as the solvent.

Temperature: Electrophilic bromination is exothermic. Maintaining a low temperature (e.g., 0-25 °C) is crucial for controlling the reaction rate, preventing thermal decomposition, and minimizing the formation of undesired byproducts.

Reagent Stoichiometry: The molar ratio of bromine to the aromatic substrate must be carefully controlled. A ratio close to 1:1 is ideal. A significant excess of bromine will inevitably lead to the formation of di- and tri-brominated products, complicating purification and reducing the yield of the desired mono-brominated compound.

Reaction Time: The reaction progress should be monitored using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to determine the point of maximum conversion. Quenching the reaction at the optimal time prevents over-bromination.

Table 3: Illustrative Impact of Parameter Optimization on Direct Bromination

| Parameter | Variation | Observed Outcome on Yield | Observed Outcome on Purity |

| Temperature | 0 °C → 50 °C | Slight decrease | Significant decrease (more di-bromo byproduct) |

| Br₂ : Substrate Ratio | 1.0:1 → 1.5:1 | Decrease (of desired product) | Significant decrease (high poly-bromination) |

| Catalyst Loading | 0.5 mol% → 5 mol% | Increase | Potential decrease if too high (side reactions) |

| Reaction Time | 2 hours → 8 hours | Increase then plateau | Decrease after optimum point (byproduct formation) |

Green Chemistry Principles in the Synthesis of this compound

Applying the 12 Principles of Green Chemistry can significantly reduce the environmental impact of synthesizing this compound. sigmaaldrich.commsu.edu The focus is on designing processes that are safer, more efficient, and produce less waste. nih.gov

Prevention (Principle 1): Optimizing reaction conditions to achieve high yields and selectivity is the most effective way to prevent waste generation. msu.edu

Atom Economy (Principle 2): Direct bromination is an addition reaction with HBr as the sole byproduct, making it relatively atom-economical. Alternative routes like the Sandmeyer reaction have lower atom economy due to the loss of N₂ and the use of stoichiometric reagents.

Less Hazardous Chemical Syntheses (Principle 3): This principle strongly encourages moving away from using highly toxic and corrosive liquid bromine. The use of NBS or, even better, an oxidative bromination system with NaBr and H₂O₂, which uses safer reagents and generates water as a byproduct, is a significant green improvement. researchgate.net

Safer Solvents and Auxiliaries (Principle 5): Replacing hazardous chlorinated solvents (e.g., CCl₄) with greener alternatives or exploring solvent-free conditions can drastically reduce the environmental footprint of the process. sigmaaldrich.com

Catalysis (Principle 9): The use of a recyclable, solid Lewis acid catalyst instead of a single-use, soluble one enhances the green profile of the synthesis by simplifying separation and reducing waste.

Reduce Derivatives (Principle 8): The direct, one-step bromination of 4-tert-butyltoluene is an excellent example of this principle. It avoids the need for protecting groups or other intermediate steps that add to the reagent load and generate more waste. nih.gov

Table 4: Green Chemistry Evaluation of Synthetic Routes

| Principle | Direct Bromination (Br₂) | Oxidative Bromination (NaBr/H₂O₂) | Sandmeyer Reaction |

| Atom Economy | High | High | Low |

| Reagent Hazard | High (Br₂) | Low | Moderate (NaNO₂) |

| Solvent Hazard | High (Chlorinated) | Can be low (e.g., water/acetic acid) | Moderate (Aqueous acid) |

| Number of Steps | 1 | 1 | 3 |

| Waste Profile | HBr, catalyst waste | Water, salt, catalyst waste | N₂, salts, copper waste |

Scale-Up Considerations and Industrial Synthesis Relevance of this compound

The transition from a laboratory-scale procedure to large-scale industrial production introduces significant engineering and safety challenges. The viability of this compound as a commercial intermediate depends on a scalable, safe, and cost-effective synthesis.

Key Scale-Up Considerations:

Reagent Management: Handling and storing multi-ton quantities of liquid bromine is a major safety risk, requiring specialized infrastructure. This provides a strong industrial incentive for processes that use safer, solid brominating agents like NBS or generate bromine in situ.

Thermal Management: The exothermic nature of bromination requires robust reactor cooling systems to dissipate heat effectively. Failure to control the temperature on a large scale can lead to a runaway reaction, resulting in a loss of selectivity, product decomposition, and potentially hazardous pressure buildup.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining consistent temperature and concentration profiles, which directly impacts reaction rate and product purity.

Downstream Processing: Industrial purification relies on scalable methods like distillation rather than chromatography. The boiling point of the product and potential byproducts must be sufficiently different for this to be effective. The work-up procedure, including quenching the reaction and neutralizing the acidic HBr byproduct, must be optimized for large volumes.

The compound this compound serves as a valuable substituted aromatic building block. nih.gov Such halogenated intermediates are frequently used in the synthesis of more complex target molecules in fields like agrochemicals, pharmaceuticals, and materials science, where the bromine atom can be readily converted into other functional groups or used in cross-coupling reactions. The ability to produce it efficiently and safely on a large scale is paramount to its industrial relevance. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Tert Butyl 1 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways Involving 2-Bromo-4-tert-butyl-1-methylbenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. The existing substituents on the benzene (B151609) ring of this compound play a critical role in determining the position of incoming electrophiles.

Halogen-Directed Selectivity in EAS Reactions

The bromine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect. In the context of this compound, the ortho and para positions relative to the bromine atom are C6 and C4, respectively. Since C4 is already substituted with a tert-butyl group, the directing influence of the bromine atom would primarily favor substitution at the C6 position.

tert-Butyl Group Influence on Aromatic Reactivity

The tert-butyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. beilstein-journals.org However, its most significant influence is often steric. The large size of the tert-butyl group can hinder substitution at the adjacent ortho positions (C3 and C5). orgsyn.org This steric hindrance can lead to a preference for substitution at the less hindered para position. In this compound, the position para to the tert-butyl group is the methyl-substituted C1, and the ortho positions are C3 and C5.

The combined directing effects of the bromo, methyl (also an ortho-, para-director), and tert-butyl groups, along with steric considerations, will determine the final substitution pattern. The positions most activated are ortho and para to the methyl and tert-butyl groups, and ortho/para to the bromo group. The steric bulk of the tert-butyl group will likely disfavor substitution at the C3 and C5 positions. Therefore, electrophilic attack is most probable at the C6 position, which is ortho to the bromine and meta to the tert-butyl group, and to a lesser extent at the C5 position, which is ortho to the tert-butyl group and meta to the bromine and methyl groups.

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

| -Br | Deactivating (Inductive), Activating (Resonance) | Ortho, Para | Moderate |

| -C(CH₃)₃ | Activating (Inductive) | Ortho, Para | High |

| -CH₃ | Activating (Inductive & Hyperconjugation) | Ortho, Para | Low |

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution reactions involving aryl halides are generally less facile than those of alkyl halides and often require specific conditions.

SₙAr and Sₙ1 Mechanisms in Functionalization

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgnih.gov In this compound, the substituents are electron-donating (methyl and tert-butyl), which deactivates the ring towards SₙAr. Therefore, direct nucleophilic substitution of the bromine atom via a standard SₙAr mechanism is expected to be highly unfavorable.

The Sₙ1 mechanism is not a viable pathway for the substitution of aryl halides because the formation of a highly unstable aryl cation is energetically prohibitive. orgsyn.org

Reactivity of the Methyl Group in this compound

The methyl group attached to the benzene ring offers an alternative site for reaction, known as side-chain reactivity. Under radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, the benzylic hydrogens of the methyl group can be substituted. libretexts.org This would lead to the formation of 2-bromo-1-(bromomethyl)-4-tert-butylbenzene.

Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.org This reaction would yield 2-bromo-4-tert-butylbenzoic acid. The bulky tert-butyl group is resistant to oxidation under these conditions as it lacks a benzylic hydrogen. nih.gov

Transition Metal-Catalyzed Coupling Reactions with this compound

The bromine atom in this compound makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com

Commonly employed reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govtcichemicals.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmychemblog.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org

The steric hindrance from the ortho-methyl group and the meta-tert-butyl group can influence the efficiency of these coupling reactions. The choice of catalyst, ligand, and reaction conditions is crucial to achieve good yields. For instance, bulky phosphine (B1218219) ligands are often employed in Buchwald-Hartwig aminations to facilitate the catalytic cycle. nih.govlibretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Bulky phosphine ligand, Base | C-N |

| Heck | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for these transformations. nih.govuwindsor.ca The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organometallic reagent (in Suzuki, Sonogashira, and Negishi reactions) or migratory insertion of an alkene (in the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

Suzuki-Miyaura Coupling This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com It is widely used due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. nih.gov The reaction with this compound allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups at the 2-position of the benzene ring. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates. nih.gov

Heck Reaction The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govthieme-connect.com The reaction typically requires a palladium catalyst and a base. While the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with alk-1-en-3-ones has been demonstrated to produce (E)-4-arylbut-1-en-3-ones with high regio- and stereoselectivity, the procedure was noted to be more effective for electron-rich aryl bromides. thieme-connect.com The steric hindrance from the ortho-methyl group in this compound can influence the rate and efficiency of the oxidative addition step. thieme-connect.com

Sonogashira Coupling The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes. nih.govorganic-chemistry.org This reaction is traditionally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov Research has shown that this compound can be successfully coupled with various terminal alkynes using a monoligated palladium precatalyst at room temperature under copper-free conditions, affording the corresponding disubstituted alkynes in high yield. nih.gov

Table 1: Example of Sonogashira Coupling of this compound

| Alkyne Partner | Catalyst (mol%) | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | Room Temp. | 91 | nih.gov |

| 1-Octyne | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | Room Temp. | 89 | nih.gov |

| Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | Room Temp. | 95 | nih.gov |

Negishi Coupling The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. nih.gov Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. For this compound, this would involve its conversion to the corresponding organozinc species, which can then be coupled with other organic halides. organic-chemistry.org Alternatively, the compound itself can act as the electrophile in a coupling with a pre-formed organozinc reagent, such as o-tolylzinc chloride, to create biaryl structures. orgsyn.org

C-H Activation and Direct Arylation Strategies

C-H activation represents a paradigm shift in organic synthesis, aiming to form C-C bonds directly from ubiquitous C-H bonds, thus improving atom economy and reducing pre-functionalization steps. nih.govnih.gov For a molecule like this compound, potential sites for C-H activation include the aromatic ring, the methyl group, and the tert-butyl group.

Direct arylation via C-H activation can be an alternative to traditional cross-coupling reactions. nih.gov Instead of converting the C-Br bond, a palladium catalyst can facilitate the coupling of an aryl halide with a C-H bond of another aromatic compound. Conversely, the C-H bonds on the this compound scaffold could potentially be functionalized. Research has demonstrated the palladium-catalyzed direct arylation of the tert-butyl group in related ortho-alkylaniline substrates. sci-hub.ru This type of reaction often involves the formation of a palladacycle intermediate, where a functional group on the substrate directs the catalyst to a specific C-H bond. nih.govsci-hub.ru

Catalyst Design and Ligand Effects in Coupling Reactions Involving this compound

The success of palladium-catalyzed coupling reactions with sterically demanding substrates like this compound is highly dependent on the catalyst system, particularly the nature of the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity by modulating the electronic and steric properties of the metal center.

For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its derivatives, or N-heterocyclic carbenes (NHCs), are often required. organic-chemistry.org These ligands promote the formation of monoligated, highly reactive Pd(0) species that can readily undergo oxidative addition even with challenging substrates. nih.gov For instance, the air-stable, monoligated precatalyst [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine) has proven effective for the room-temperature Sonogashira coupling of this compound. nih.gov Similarly, specialized catalysts like CataXCium A Pd G3 have been identified as uniquely effective for Suzuki-Miyaura couplings on complex, sterically hindered ortho-bromoaniline substrates, highlighting the need for catalyst screening to find optimal conditions. nih.gov

Lithium-Halogen Exchange Reactions of this compound

Lithium-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organolithium compounds. wikipedia.org This transformation is typically rapid and kinetically controlled, often carried out at low temperatures to prevent side reactions. nih.govharvard.edu The reaction involves treating the organic halide with an organolithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org

For this compound, the reaction proceeds as follows: C₁₁H₁₅Br + R-Li → C₁₁H₁₅Li + R-Br

The rate of exchange follows the trend I > Br > Cl, making aryl bromides suitable substrates for this reaction. wikipedia.orgprinceton.edu The resulting aryllithium species, 2-lithio-4-tert-butyl-1-methylbenzene, is a powerful nucleophile and a valuable synthetic intermediate. It can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at the 2-position. The presence of ortho-substituents can sometimes lead to side reactions, such as the formation of benzyne (B1209423) intermediates, although this is less prevalent with bromides compared to fluorides. reddit.com The reaction is typically faster than nucleophilic addition and can even outpace proton transfer in some cases. wikipedia.org

Radical Reactions and Single Electron Transfer Processes of this compound

In addition to ionic pathways, the carbon-bromine bond of this compound can undergo homolytic cleavage to participate in radical reactions. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. libretexts.org

A common radical reaction involving aryl halides is reductive dehalogenation. libretexts.org For example, treatment with a radical mediator such as tributyltin hydride (Bu₃SnH) can convert the aryl bromide into the corresponding arene (4-tert-butyltoluene). The mechanism is a radical chain process:

Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound, forming tributyltin bromide and the 4-tert-butyl-2-methylphenyl radical.

Propagation: This newly formed aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (4-tert-butyltoluene) and regenerating the tributyltin radical, which continues the chain. libretexts.org

Alternatively, the aryl radical generated via single electron transfer (SET) or other means can be trapped by other species in the reaction mixture, such as alkenes, to form new carbon-carbon bonds. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Tert Butyl 1 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Bromo-4-tert-butyl-1-methylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to their positions relative to the bromo, methyl, and tert-butyl substituents. The proton ortho to the bromine atom is expected to appear at a specific downfield region, while the others will have shifts influenced by the electron-donating methyl and tert-butyl groups. The aliphatic protons of the methyl and tert-butyl groups will appear as sharp singlets in the upfield region, with their integration values corresponding to 3 and 9 protons, respectively. Analysis of related compounds, such as 2-bromo-4-tert-butylphenol, shows that hydrogen environments are significantly influenced by the functional groups present. brainly.com

The ¹³C NMR spectrum provides evidence of the different carbon environments within the molecule. docbrown.info The presence of six distinct aromatic signals would confirm the proposed substitution pattern. The carbon atom attached to the bromine (C-Br) is expected to be shifted to a higher field (lower ppm value) compared to the other aromatic carbons due to the heavy atom effect. The quaternary carbon of the tert-butyl group and the carbons of its methyl groups will have characteristic shifts, as will the carbon of the methyl group attached to the benzene (B151609) ring. For instance, in related brominated aromatic compounds, the number of ¹³C NMR resonances can help distinguish between isomers. docbrown.infochemicalbook.com

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.0 ppm

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to -CH₃) | ~7.38 | d | 1H |

| Ar-H (ortho to -C(CH₃)₃) | ~7.16 | dd | 1H |

| Ar-H (meta to -Br) | ~6.98 | d | 1H |

| -CH₃ | ~2.32 | s | 3H |

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | ~123 |

| C-CH₃ | ~139 |

| C-C(CH₃)₃ | ~150 |

| C-H (ortho to -CH₃) | ~131 |

| C-H (ortho to -C(CH₃)₃) | ~127 |

| C-H (meta to -Br) | ~126 |

| -C (CH₃)₃ | ~34.5 |

| -C(C H₃)₃ | ~31.3 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis. The mass spectrum of this compound is characterized by a distinctive molecular ion peak pattern and predictable fragmentation pathways.

Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). docbrown.info For C₁₁H₁₅Br, these peaks would be observed at m/z 226 and 228. nih.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways observed for other tert-butyl substituted aromatic compounds. researchgate.net The most prominent fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a highly stable tertiary carbocation. This results in a base peak at m/z 211/213. Further fragmentation can occur through the loss of other small molecules. The fragmentation of related tert-butyl bromides often results in a base peak ion at m/z 57, corresponding to the [C₄H₉]⁺ fragment, which is the most stable alkyl carbocation. docbrown.info

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion Formula | Description |

|---|---|---|

| 226/228 | [C₁₁H₁₅Br]⁺ | Molecular Ion (M⁺) |

| 211/213 | [C₁₀H₁₂Br]⁺ | [M - CH₃]⁺, often the base peak |

| 147 | [C₁₁H₁₅]⁺ | [M - Br]⁺ |

| 132 | [C₁₀H₁₂]⁺ | [M - Br - CH₃]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the tert-butyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a characteristic "fingerprint." The spectrum of this compound displays absorption bands corresponding to the various functional groups present.

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). docbrown.info The fingerprint region is particularly complex and unique to the molecule, arising from a combination of overlapping vibrations. docbrown.info

Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H stretching vibrations. |

| 2980-2850 | C-H Stretch | Aliphatic C-H stretching from the methyl and tert-butyl groups. |

| 1610-1585, 1500-1400 | C=C Stretch | Aromatic ring stretching vibrations. |

| 1470-1435 | C-H Bend | Asymmetric and symmetric bending of the methyl groups. |

| 1365 | C-H Bend | Characteristic bending for the tert-butyl group. |

| 1200-1000 | C-H Bend | In-plane aromatic C-H bending. |

| 900-675 | C-H Bend | Out-of-plane aromatic C-H bending, indicative of the substitution pattern. |

The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-Br bond, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in the aromatic ring of this compound. The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the presence of substituents.

The methyl and tert-butyl groups are alkyl substituents that act as weak auxochromes, causing a small bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The bromine atom, another auxochrome, also influences the absorption spectrum through its electron-donating lone pairs and electron-withdrawing inductive effect. Studies on related UV-filtering molecules like 4-tert-butyl-4'-methoxydibenzoylmethane highlight how substituent groups are critical to the molecule's absorption properties in the UV range. researchgate.net The UV spectrum of the related compound 4-tert-butyltoluene (B18130) is also available for comparison. nist.gov The electronic transitions are key to understanding the photostability and potential photochemical reactions of the compound.

X-ray Crystallography Studies of this compound Derivatives

In this derivative, the substituted phenyl ring is essentially co-planar. researchgate.net The bromine atom is nearly in the same plane as the phenyl ring, with a mean deviation of 0.025 (1) Å. researchgate.net The analysis revealed an intramolecular O—H···Br hydrogen bond. researchgate.net Such studies are crucial for understanding intermolecular interactions and packing in the solid state, which are influenced by the bulky tert-butyl group and the polar bromine atom.

Crystallographic Data for 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₇BrN₂O |

| Molecular Weight | 333.23 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.0241 (11) |

| b (Å) | 16.1355 (16) |

| c (Å) | 9.4308 (13) |

| β (°) | 92.050 (6) |

| Volume (ų) | 1524.4 (3) |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Tert Butyl 1 Methylbenzene

Prediction of Reactivity and Selectivity using Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

As of the latest available data, specific peer-reviewed computational studies detailing the FMO analysis for 2-Bromo-4-tert-butyl-1-methylbenzene are not present in the public domain. Theoretical calculations, typically performed using Density Functional Theory (DFT) methods (such as B3LYP with a suitable basis set like 6-311++G(d,p)), would be required to determine the precise energies of the HOMO, LUMO, and the resulting energy gap.

For illustrative purposes, a hypothetical data table for such an analysis is presented below. The values are not based on experimental or published computational results for this specific molecule but represent the type of data that would be generated from such a study.

Hypothetical FMO Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

A HOMO-LUMO gap of this magnitude would suggest that this compound is a relatively stable molecule with moderate reactivity. The distribution of the HOMO and LUMO electron densities across the molecule would further elucidate the most probable sites for electrophilic and nucleophilic attack, respectively.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its molecular polarizability and hyperpolarizability. The first-order hyperpolarizability (β) is a key indicator of a material's potential for second-harmonic generation.

Computational methods, particularly DFT, are instrumental in predicting the NLO properties of new molecules. These calculations can provide valuable insights into the relationship between molecular structure and NLO activity, guiding the synthesis of novel materials.

Similar to the FMO analysis, specific computational research on the NLO properties of this compound is not found in the current body of scientific literature. Such a study would involve calculating the dipole moment (μ) and the first-order hyperpolarizability (β) to evaluate its potential as an NLO material.

Below is a hypothetical data table representing the kind of results that would be obtained from a computational NLO study of this compound.

Hypothetical NLO Properties of this compound

| Property | Hypothetical Value |

| Dipole Moment (μ) | 2.5 D |

| First-Order Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |

These hypothetical values would suggest a modest NLO response. For a significant NLO effect, molecules typically require strong electron-donating and electron-accepting groups connected by a π-conjugated system to enhance intramolecular charge transfer, which is a primary determinant of the first-order hyperpolarizability.

Applications of 2 Bromo 4 Tert Butyl 1 Methylbenzene in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

2-Bromo-4-tert-butyl-1-methylbenzene is a valuable starting material for the synthesis of more intricate molecules due to the reactivity of the carbon-bromine bond. This bond provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to constructing complex organic structures. The presence of the methyl and bulky tert-butyl groups on the benzene (B151609) ring influences the regioselectivity of these reactions and imparts specific steric and electronic properties to the resulting products.

One notable application is in the synthesis of polysubstituted aromatic compounds. Through sequential cross-coupling reactions, the bromine atom can be replaced with a variety of functional groups, leading to the assembly of highly decorated benzene rings. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling enable the formation of a new carbon-carbon bond by reacting this compound with a boronic acid derivative. Similarly, the Sonogashira coupling allows for the introduction of an alkyne moiety, a key functional group in many complex natural products and materials. nih.govorganic-chemistry.org The Buchwald-Hartwig amination offers a direct route to form a carbon-nitrogen bond, a common linkage in pharmaceuticals. libretexts.orgwikipedia.org

Furthermore, this compound can be used to synthesize biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. The strategic placement of the substituents on the this compound ring can be exploited to control the conformation of the resulting biaryl system, which is often crucial for its function.

Precursor in Multi-step Synthesis of Pharmaceuticals and Agrochemicals

For instance, the introduction of nitrogen-containing heterocycles via reactions like the Buchwald-Hartwig amination could lead to the formation of scaffolds found in various drugs. The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its absorption and distribution within a biological system.

In the agrochemical sector, halogenated benzenes are frequently used to create herbicides, insecticides, and fungicides. libretexts.org The specific substitution pattern of this compound could be leveraged to design new crop protection agents with specific modes of action and improved environmental profiles.

Synthesis of Ligands for Catalysis and Coordination Chemistry

The synthesis of specialized ligands for transition metal catalysis is a critical area of chemical research, and this compound can serve as a valuable starting material in this context. The bromine atom allows for the introduction of phosphine (B1218219) groups, which are common coordinating moieties in catalytic ligands.

For example, lithiation of this compound followed by reaction with a chlorophosphine can yield a phosphine ligand incorporating the 4-tert-butyl-1-methylphenyl group. The steric bulk of the tert-butyl group and the electronic nature of the tolyl substituent can significantly influence the properties of the resulting metal complex and its catalytic activity. Such ligands can be employed in a variety of catalytic transformations, including cross-coupling reactions and hydrogenations.

A documented example of a related synthesis involves the preparation of 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol. nih.gov This Schiff base ligand, synthesized from a derivative of 2-bromo-4-tert-butylphenol, demonstrates the potential of this substitution pattern in creating multidentate ligands for coordination chemistry. These types of ligands can form stable complexes with various metals, which may exhibit interesting catalytic or material properties.

Stereoselective Synthesis Applications Utilizing this compound

Currently, there is a lack of specific, documented research detailing the direct application of this compound in stereoselective synthesis. In principle, the chiral derivatization of this molecule could lead to its use as a chiral auxiliary or a chiral ligand. For instance, if a chiral center were introduced into the molecule, it could be used to direct the stereochemical outcome of subsequent reactions. However, based on available scientific literature, this potential has not been extensively explored or reported.

Design and Synthesis of Functionalized Intermediates

This compound is a versatile platform for the design and synthesis of a wide array of functionalized intermediates. The reactivity of the aryl bromide allows for its conversion into other functional groups, which can then be used in further synthetic transformations.

One common strategy is the conversion of the bromide to an organometallic reagent. For example, treatment with butyllithium (B86547) can generate the corresponding aryllithium species. growingscience.comnih.gov This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. For instance, reaction with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.

Another important transformation is the conversion to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Cross-coupling reactions also play a pivotal role in the functionalization of this compound. As mentioned earlier, Suzuki, Sonogashira, and Buchwald-Hartwig reactions can be used to introduce aryl, alkynyl, and amino groups, respectively, leading to a diverse set of functionalized intermediates that can be further elaborated into more complex target molecules. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net

Table of Reactions for the Synthesis of Functionalized Intermediates:

| Starting Material | Reagents | Product Type | Reaction Type |

| This compound | R-B(OH)₂, Pd catalyst, base | Biaryl | Suzuki Coupling |

| This compound | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne | Sonogashira Coupling |

| This compound | Amine, Pd catalyst, base | Arylamine | Buchwald-Hartwig Amination |

| This compound | n-BuLi | Aryllithium | Lithiation |

| This compound | Mg | Grignard Reagent | Grignard Formation |

These examples underscore the value of this compound as a starting point for creating a multitude of functionalized aromatic compounds, which are essential building blocks in modern organic synthesis.

Exploration of 2 Bromo 4 Tert Butyl 1 Methylbenzene in Materials Science

Polymer Synthesis and Modification Using 2-Bromo-4-tert-butyl-1-methylbenzene Derivatives

The presence of a bromine atom on the aromatic ring of this compound allows for its use in a variety of coupling reactions, which are fundamental to the synthesis of many polymers. The tert-butyl group, being sterically bulky, can influence the solubility, morphology, and processing characteristics of the resulting polymers.

Derivatives of this compound can be utilized in polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). In ATRP, an initiator containing a halogen atom (in this case, derived from the bromo-compound) is used to polymerize a wide range of vinyl monomers in a controlled manner. The bulky tert-butyl group can be advantageous in creating polymers with specific architectures, such as block copolymers, with well-defined molecular weights and low polydispersity.

For instance, a derivative of this compound could be functionalized to act as an ATRP initiator. The polymerization of monomers like styrene (B11656) or methyl methacrylate (B99206) using such an initiator would result in polymer chains with a 4-tert-butyl-2-methylphenyl end-group. This can be particularly useful for modifying the surface properties of materials or for creating block copolymers with distinct segments.

Development of Organic Electronic Materials

The field of organic electronics relies on the development of novel semiconducting materials for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound serves as a key building block for the synthesis of such materials.

Precursors for Organic Semiconductors

The structure of this compound makes it an ideal precursor for the synthesis of organic semiconductors. The bromine atom can be readily converted into other functional groups or used in cross-coupling reactions to build larger conjugated systems. The tert-butyl group enhances the solubility of these often-rigid molecules, which is crucial for their processing from solution.

One important class of organic semiconductors is poly(p-phenylene vinylene) (PPV) and its derivatives. While direct polymerization of this compound into a PPV-type polymer is not a standard route, it can be converted into a suitable monomer. For example, through a Heck or Suzuki coupling reaction, it can be dimerized or functionalized to create a monomer that can then be polymerized. The resulting polymer would incorporate the 4-tert-butyl-2-methylphenylene unit into its backbone, which is expected to influence its electronic and photophysical properties.

The bulky tert-butyl group can prevent close packing of the polymer chains, which can reduce intermolecular interactions and potentially lead to materials with higher photoluminescence quantum yields in the solid state, a desirable characteristic for OLEDs.

Integration into Conductive Polymers and Functional Materials

The integration of the 4-tert-butyl-2-methylphenylene moiety into conductive polymers can be achieved through various polymerization methods. Palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings are powerful tools for this purpose. magtech.com.cnmagtech.com.cn For example, this compound can be reacted with a diboronic acid or a divinyl compound to yield a conjugated polymer.

The resulting polymers are expected to be p-type semiconductors, meaning they transport positive charge carriers (holes). The tert-butyl groups can enhance the processability of these polymers, allowing for the formation of thin films from solution, which is a key advantage for the fabrication of large-area electronic devices. Research on similar structures suggests that the incorporation of such bulky groups can lead to amorphous materials with good film-forming properties.

Synthesis of Monomers for Specialty Polymers

Beyond conjugated polymers, this compound is a versatile starting material for the synthesis of a wide array of monomers for specialty polymers. The reactivity of the bromine atom allows for the introduction of various polymerizable groups.

For example, after conversion of the bromo-group to a hydroxyl or amino group via nucleophilic aromatic substitution or through an organometallic intermediate, the resulting functionalized 4-tert-butyl-2-methylphenol (B146163) or aniline (B41778) can be reacted with acryloyl chloride or a similar reagent to produce vinyl monomers. Polymerization of these monomers would lead to specialty polymers with pendant 4-tert-butyl-2-methylphenyl groups, which could find applications as high-performance plastics, membranes, or coatings with enhanced thermal stability and specific optical properties.

Luminescent and Optoelectronic Materials Incorporating this compound Scaffolds

The 4-tert-butyl-2-methylphenylene scaffold, derived from this compound, is a promising component for the design of luminescent and optoelectronic materials. The steric hindrance provided by the tert-butyl group can be exploited to create materials with high solid-state luminescence efficiency.

In many organic luminescent materials, aggregation-caused quenching (ACQ) is a significant issue, where the fluorescence intensity decreases in the solid state compared to in solution. The bulky tert-butyl groups can disrupt intermolecular packing, thereby mitigating ACQ and leading to brighter emission in thin films. nih.gov

By incorporating the 4-tert-butyl-2-methylphenylene unit into fluorescent polymers or small molecules, it is possible to tune the emission color and improve the performance of organic light-emitting diodes. For instance, creating copolymers with other aromatic units can lead to materials that emit in the blue region of the spectrum, which is particularly challenging to achieve with high efficiency and stability. Research on related biphenyl-containing polymers has shown that the emission properties are strongly dependent on the polymer structure and the interactions between the aromatic units. academie-sciences.fr

Table 1: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Synthetic Route | Expected Properties | Potential Applications |

| Poly(4-tert-butyl-2-methyl-p-phenylene vinylene) | Gilch or Heck polymerization of a suitable monomer derived from this compound | Soluble in organic solvents, blue-green photoluminescence, good film-forming ability. | Emissive layer in OLEDs, active layer in OPVs. |

| Alternating copolymer with fluorene (B118485) units | Suzuki coupling of a diboronic ester of a fluorene derivative and a dibromo-derivative of 4-tert-butyl-2-methylbenzene | High thermal stability, deep blue emission, good hole mobility. | Blue-emitting materials for displays, hole-transporting materials. |

| Polyacrylate with pendant 4-tert-butyl-2-methylphenyl groups | Radical polymerization of an acrylate (B77674) monomer synthesized from 4-tert-butyl-2-methylphenol | High glass transition temperature, high refractive index, good dielectric properties. | Specialty optical plastics, high-performance coatings. |

Biological and Agrochemical Research Contexts of 2 Bromo 4 Tert Butyl 1 Methylbenzene

Precursor in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry and drug discovery, 2-Bromo-4-tert-butyl-1-methylbenzene serves as a crucial starting material for the creation of novel therapeutic agents. Its chemical structure allows for diverse modifications, enabling the development of molecules with specific biological activities.

Synthesis of Novel Bioactive Molecules

The presence of a bromine atom on the aromatic ring of this compound provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular frameworks of bioactive compounds. The tert-butyl group often plays a role in modulating the solubility, metabolic stability, and binding affinity of the final drug candidates. While specific examples of bioactive molecules synthesized directly from this compound are not extensively detailed in publicly available research, its utility as a versatile precursor is widely recognized in the catalogues of chemical suppliers catering to research and development laboratories.

Development of Kinase Inhibitors and Enzyme Regulators

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. sigmaaldrich.com Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. sigmaaldrich.com Halogenated aromatic compounds are common structural motifs in many kinase inhibitors. The 4-tert-butylphenyl group, which can be derived from this compound, is a feature in some known kinase inhibitors. For instance, the Src tyrosine kinase inhibitor PP1 contains a 4-methylphenyl group and a tert-butyl group, highlighting the relevance of these substituents in achieving potent and selective inhibition. While direct synthesis of specific kinase inhibitors from this compound is not explicitly documented in prominent literature, its structural components suggest its potential as a precursor for generating libraries of compounds for screening against various kinases and other enzymes.

Applications as Protein Degrader Building Blocks

Targeted protein degradation has emerged as a novel therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) being a prominent example. PROTACs are bifunctional molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. sigmaaldrich.comlifechemicals.com These molecules typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. sigmaaldrich.combio-techne.com

This compound is classified by several chemical suppliers as a protein degrader building block. bio-techne.com This suggests its utility in the synthesis of PROTACs, likely as a component of the linker or as a scaffold to which the target protein ligand or the E3 ligase ligand is attached. The bromo-substituted phenyl ring can be functionalized to connect to other parts of the PROTAC molecule. The tert-butyl group can influence the physicochemical properties and the conformational preferences of the resulting degrader, which are critical for its efficacy.

Table 1: Key Information on this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Benzene (B151609), 2-bromo-4-(1,1-dimethylethyl)-1-methyl- |

| CAS Number | 61024-94-0 |

| Molecular Formula | C₁₁H₁₅Br |

| Molecular Weight | 227.15 g/mol |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The position and nature of substituents on the benzene ring are critical for biological activity. In the context of developing bioactive molecules from this compound, SAR studies would likely explore:

The position of the bromine atom: Moving the bromine to other positions on the ring would alter the reactivity and the spatial arrangement of subsequent modifications.

Replacement of the bromine atom: Substituting the bromine with other functional groups through various chemical reactions would create a diverse library of compounds for biological screening.

Modification of the tert-butyl group: Altering the size and lipophilicity of this group could impact the compound's binding affinity, selectivity, and pharmacokinetic properties.

Modification of the methyl group: Functionalization or replacement of the methyl group would provide another avenue for structural diversification.

By systematically synthesizing and testing such derivatives, researchers can elucidate the key structural features required for a desired biological effect.

Applications in Agrochemical Development

The development of new pesticides and herbicides is crucial for modern agriculture to ensure crop protection and food security. Halogenated aromatic compounds are a well-established class of intermediates in the synthesis of agrochemicals.

Precursor for Pesticides and Herbicides

While direct patent literature for the use of this compound in specific commercial pesticides or herbicides is not prominent, the utility of closely related structures is well-documented. For instance, a related compound, 2-Bromo-4-tert-butyl-1-iodo-benzene, is described as a versatile precursor for synthesizing a range of agrochemicals, including insecticides and herbicides. The presence of halogen atoms on the aromatic ring is known to enhance the biological activity of these agrochemicals.

It is plausible that this compound serves a similar role as a precursor. The bromo-substituent can be used as a handle for further chemical transformations to build more complex molecules with pesticidal or herbicidal properties. The tert-butyl and methyl groups can influence the compound's spectrum of activity, environmental persistence, and selectivity towards target organisms. For example, the bromination of 4-tert-butyltoluene (B18130) is a known process for producing intermediates for agrochemicals. google.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-tert-butyl-1-iodo-benzene |

| 4-tert-butylbenzaldehyde |

| 4-tert-butyltoluene |

Development of Selective Insecticides and Fungicides

The development of effective and selective pesticides is a cornerstone of modern agriculture. Substituted bromobenzenes are recognized as valuable intermediates in the production of a variety of agrochemicals, including fungicides and herbicides. google.com The strategic placement of bromo and other substituent groups on an aromatic ring can be a critical factor in the biological activity and selectivity of the final product.

While specific studies detailing the use of this compound in the synthesis of insecticides and fungicides are not prominent, the broader class of bromotoluenes and related substituted aromatic compounds are known precursors for many organic building blocks used in pesticide development. patsnap.com For instance, certain bromobenzene (B47551) derivatives are known to possess insecticidal, fungicidal, or herbicidal properties, making them useful in crop protection. patsnap.com The synthesis of novel fungicides has been shown to start from precursors like 2-bromo-1-(3,4-dimethylphenyl)ethanone, leading to derivatives with potent fungicidal activities. sfu.ca This highlights the importance of the brominated aromatic scaffold in generating biologically active molecules.

The process of creating these complex agrochemicals often involves multi-step syntheses where the initial brominated compound is modified. For example, the Sandmeyer reaction is a known method for preparing substituted ortho-chloro-bromobenzenes, which are valuable intermediates for fungicides. google.com The presence of the tert-butyl group in this compound can also influence the lipophilicity and steric interactions of the final pesticide, potentially enhancing its efficacy and selectivity.

Table 1: Illustrative Synthetic Pathways for Agrochemicals from Brominated Aromatic Precursors

| Precursor Type | Reaction Type | Resulting Agrochemical Class | Potential Role of this compound |

| Substituted Bromotoluenes | Oxidation, Halogenation, Coupling Reactions | Fungicides, Herbicides, Insecticides | As a starting material for introducing a substituted phenyl moiety into a larger pesticide molecule. |

| Bromobenzene Derivatives | Nucleophilic Substitution, Grignard Reactions | Fungicides, Herbicides | The bromo group can be replaced or used to form organometallic reagents for further synthesis. |

Environmental Fate and Ecotoxicological Implications from a Research Perspective

The environmental behavior of synthetic chemical compounds is a critical area of research to ensure their safe use. For this compound, specific ecotoxicological data is scarce. However, by examining its structural components—a brominated aromatic hydrocarbon with a tert-butyl group—we can infer its likely environmental profile based on studies of related compounds.

Bioaccumulation and Biomagnification Studies in Biological Systems

Persistent organic pollutants (POPs), which include many halogenated aromatic hydrocarbons, are known to bioaccumulate in organisms and biomagnify up the food chain. nih.gov Bioaccumulation refers to the buildup of a substance in an organism at a rate faster than it can be metabolized or excreted. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. sfu.ca

Studies on other halogenated organic pollutants have shown that their biomagnification factors (BMFs) can be influenced by their log KOW values. researchgate.netoup.com For instance, research on polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs) in moth species from an e-waste recycling site demonstrated that biomagnification occurred for all these chemical classes. oup.com

Table 2: General Bioaccumulation Potential of Related Compound Classes

| Compound Class | Key Physicochemical Property | Bioaccumulation Potential | Biomagnification Potential |

| Polychlorinated Biphenyls (PCBs) | High Lipophilicity, Persistence | High | High |

| Polybrominated Diphenyl Ethers (PBDEs) | High Lipophilicity, Persistence | High | High |

| Brominated Aromatic Hydrocarbons | Variable Lipophilicity and Persistence | Moderate to High | Moderate to High |

Comparative Analysis with Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) are a well-studied class of persistent organic pollutants known for their environmental persistence and adverse health effects. mdpi.com Like this compound, PCBs are halogenated aromatic hydrocarbons. A comparative analysis, though theoretical without direct data, can be drawn based on their structural similarities.

Both PCBs and brominated aromatic compounds like this compound are generally hydrophobic and can persist in the environment. nih.govnih.gov This persistence is due to the stability of the aromatic ring and the carbon-halogen bond. The presence of halogen atoms increases the lipophilicity of these compounds, leading to their partitioning into soil, sediments, and biota.

However, there are also key differences. The type of halogen atom (chlorine vs. bromine) can affect the compound's properties. Brominated compounds are generally less volatile than their chlorinated counterparts of similar structure. nih.gov Furthermore, the specific substitution pattern on the aromatic ring influences the molecule's shape, size, and reactivity, which in turn affects its environmental behavior and toxicity. The presence of the tert-butyl group on this compound, for example, would significantly alter its steric and electronic properties compared to a typical PCB congener.

Degradation Pathways and Environmental Persistence

The environmental persistence of a compound is determined by its resistance to degradation processes, which can be biotic (biodegradation) or abiotic (e.g., photolysis).

Biodegradation: The degradation of aromatic compounds in the environment is often a slow process carried out by microorganisms. nih.gov The presence of halogens on an aromatic ring generally increases a compound's resistance to microbial degradation. nih.gov The degradation of brominated organic compounds often involves enzymatic dehalogenation, which can occur through various mechanisms. researchgate.net However, the bulky tert-butyl group on this compound might sterically hinder the enzymatic attack, potentially increasing its persistence. Studies on the degradation of toluene, a related aromatic hydrocarbon, have shown that the presence of alkyl groups can influence the degradation pathway. nih.govresearchgate.net

Abiotic Degradation: Photodegradation, or the breakdown of compounds by light, can be a significant degradation pathway for some aromatic compounds in the environment. rsc.org Brominated aromatic compounds can be susceptible to photolysis, where the carbon-bromine bond is cleaved by UV radiation. rsc.org However, the extent of photodegradation depends on various factors, including the presence of other substances in the environment that can act as photosensitizers or quenchers.

The combination of a stable aromatic ring, a carbon-bromine bond, and a bulky, non-polar tert-butyl group suggests that this compound is likely to be a persistent compound in the environment. Its degradation, whether biotic or abiotic, is expected to be slow, leading to potential long-term presence in soil and aquatic systems.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes for 2-Bromo-4-tert-butyl-1-methylbenzene